molecular formula C11H14FN B13045170 Cyclopropyl(5-fluoro-2-methylphenyl)methanamine

Cyclopropyl(5-fluoro-2-methylphenyl)methanamine

Cat. No.: B13045170
M. Wt: 179.23 g/mol
InChI Key: QCKZFGNGDJYZRO-UHFFFAOYSA-N
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Description

Cyclopropyl(5-fluoro-2-methylphenyl)methanamine is an organic compound with the molecular formula C11H14FN It is characterized by a cyclopropyl group attached to a methanamine moiety, which is further substituted with a 5-fluoro-2-methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclopropyl(5-fluoro-2-methylphenyl)methanamine typically involves the reaction of cyclopropylmethylamine with 5-fluoro-2-methylbenzyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining consistent reaction conditions, thereby improving yield and purity.

Chemical Reactions Analysis

Types of Reactions

Cyclopropyl(5-fluoro-2-methylphenyl)methanamine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to yield amines or alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or potassium carbonate in organic solvents.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted amines or other derivatives.

Scientific Research Applications

Cyclopropyl(5-fluoro-2-methylphenyl)methanamine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Cyclopropyl(5-fluoro-2-methylphenyl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism can vary depending on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • Cyclopropyl(5-fluoro-2-methoxyphenyl)methanamine
  • Cyclopropyl(5-fluoro-2-chlorophenyl)methanamine
  • Cyclopropyl(5-fluoro-2-bromophenyl)methanamine

Uniqueness

Cyclopropyl(5-fluoro-2-methylphenyl)methanamine is unique due to the presence of the 5-fluoro-2-methylphenyl group, which imparts distinct electronic and steric properties

Properties

Molecular Formula

C11H14FN

Molecular Weight

179.23 g/mol

IUPAC Name

cyclopropyl-(5-fluoro-2-methylphenyl)methanamine

InChI

InChI=1S/C11H14FN/c1-7-2-5-9(12)6-10(7)11(13)8-3-4-8/h2,5-6,8,11H,3-4,13H2,1H3

InChI Key

QCKZFGNGDJYZRO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)F)C(C2CC2)N

Origin of Product

United States

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